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Executive Summary

3-Hydroxypalmitoylcarnitine is a critical intermediate metabolite in the mitochondrial beta-
oxidation of long-chain fatty acids. Its biosynthesis is not a standalone pathway but rather a key
step within the catabolic spiral of fatty acid degradation. This process is primarily orchestrated
by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex embedded in the
inner mitochondrial membrane. Deficiencies in the enzymes responsible for this pathway,
particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to severe metabolic
disorders characterized by the accumulation of 3-hydroxypalmitoylcarnitine and other related
long-chain 3-hydroxyacylcarnitines. This technical guide provides a comprehensive overview of
the biosynthesis pathway, associated enzymes, quantitative data, relevant experimental
protocols, and the clinical significance of 3-Hydroxypalmitoylcarnitine.

The Core Biosynthesis Pathway

The generation of 3-Hydroxypalmitoylcarnitine is intrinsically linked to the beta-oxidation of
palmitic acid, a 16-carbon saturated fatty acid. The process occurs within the mitochondrial
matrix and involves a series of enzymatic reactions.
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Entry of Palmitic Acid into the Mitochondria: The
Carnitine Shuttle

Long-chain fatty acids like palmitate cannot freely cross the inner mitochondrial membrane.
Their entry is facilitated by the carnitine shuttle system.

Activation: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by long-chain-
fatty-acid—CoA ligase.

o Carnitine Conjugation: Carnitine palmitoyltransferase | (CPT1), located on the outer
mitochondrial membrane, converts Palmitoyl-CoA to Palmitoylcarnitine.[1]

o Translocation: Palmitoylcarnitine is then transported across the inner mitochondrial
membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[1]

¢ Re-conversion: Once in the matrix, carnitine palmitoyltransferase Il (CPT2) converts
Palmitoylcarnitine back to Palmitoyl-CoA, releasing free carnitine.[1]

Beta-Oxidation via the Mitochondrial Trifunctional
Protein (MTP)

Palmitoyl-CoA enters the beta-oxidation spiral. For long-chain fatty acids, the last three steps of
this four-step cycle are catalyzed by the mitochondrial trifunctional protein (MTP).[2][3] MTP is
a hetero-octamer composed of four alpha (HADHA) and four beta (HADHB) subunits.[2][4]

o Step 1: Dehydrogenation: Very-long-chain acyl-CoA dehydrogenase (VLCAD), a separate
enzyme bound to the inner mitochondrial membrane, catalyzes the first dehydrogenation of
Palmitoyl-CoA, forming trans-2-Enoyl-CoA.

e Step 2: Hydration (MTP a-subunit): The 2-enoyl-CoA hydratase activity of the MTP's alpha
subunit hydrates trans-2-Enoyl-CoA to produce L-3-Hydroxypalmitoyl-CoA.[2][4]

o Step 3: Dehydrogenation (MTP a-subunit): The long-chain 3-hydroxyacyl-CoA
dehydrogenase (LCHAD) activity, also located on the MTP's alpha subunit, oxidizes L-3-
Hydroxypalmitoyl-CoA to 3-Ketopalmitoyl-CoA.[2][4] This reaction uses NAD+ as a cofactor.
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e Step 4: Thiolysis (MTP B-subunit): The long-chain 3-ketoacyl-CoA thiolase activity of the
MTP's beta subunit cleaves 3-Ketopalmitoyl-CoA, yielding Acetyl-CoA and Myristoyl-CoA (a
C14 acyl-CoA).[2][4]

The resulting Myristoyl-CoA then re-enters the beta-oxidation spiral.

The molecule of interest, 3-Hydroxypalmitoylcarnitine, is formed when its precursor, L-3-
Hydroxypalmitoyl-CoA, is esterified with carnitine. This reaction can occur when the beta-
oxidation pathway is blocked, particularly due to deficiencies in LCHAD or MTP, leading to an
accumulation of L-3-Hydroxypalmitoyl-CoA in the mitochondrial matrix.

Mitochondrial Matrix

Click to download full resolution via product page

Fig. 1. Overview of 3-Hydroxypalmitoylcarnitine Biosynthesis.

Quantitative Data

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://en.wikipedia.org/wiki/Mitochondrial_trifunctional_protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142257/
https://www.benchchem.com/product/b569107?utm_src=pdf-body
https://www.benchchem.com/product/b569107?utm_src=pdf-body-img
https://www.benchchem.com/product/b569107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for
understanding the pathway's efficiency and diagnosing related disorders.

Enzyme Kinetics

While specific kinetic parameters for human LCHAD with L-3-Hydroxypalmitoyl-CoA are not
readily available in tabular format in the literature, studies on L-3-hydroxyacyl-CoA
dehydrogenase from other sources indicate that the enzyme is most active with medium-chain
substrates.[5] The assay for LCHAD activity is often a coupled reaction, making direct kinetic
measurements complex.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

Source
Substrate Km (uM) Vmax (U/mg) . Reference
Organism
L-3-
Data not .
Hydroxybutyry ~25 . Pig Heart [5]
specified
I-CoA
L-3-
Data not ]
Hydroxyoctanoyl- ~5 N Pig Heart [5]
specified
CoA
L-3-

) Data not Data not .
Hydroxypalmitoyl - N Human Not Available
CoA specified specified
-Co

| 3-Keto-palmitoyl-CoA (for LCKAT) | Data not specified | Data not specified | Human
Fibroblasts |[6] |

Note: The provided data is illustrative of the enzyme class. Specific values for the human
enzyme with palmitoyl-CoA substrates are a subject for further research.

Metabolite Concentrations

The concentration of 3-Hydroxypalmitoylcarnitine (C16-OH) is a key biomarker for LCHAD
and MTP deficiencies.[5][7] In healthy individuals, its concentration is very low. In patients with
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these disorders, especially during metabolic decompensation, the levels are significantly
elevated.[8]

Table 2: Plasma Acylcarnitine Concentrations (umol/L)

Healthy Controls LCHAD/IMTP

Analyte o Reference
(Range) Deficiency (Range)

3-

Hydroxypalmitoylcar < 0.10 - 0.17 0.98 - 15.41 [8]

nitine (C16-OH)

3-

Hydroxyoleoylcarnitin <0.10 0.74 - 10.67 [8]

e (C18:1-OH)

Free Carnitine (CO) 38-44 Often decreased [9]

| Palmitoylcarnitine (C16) | ~0.11 | Variable |[[10] |

Note: Concentrations in affected individuals can vary widely depending on clinical status (stable
vs. acute crisis) and diet.[8][11]

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry
(LC-MS/MS)

This is the gold standard for diagnosing fatty acid oxidation disorders by quantifying
acylcarnitines in biological samples like dried blood spots or plasma.[12][13][14]

Objective: To quantify 3-Hydroxypalmitoylcarnitine and other acylcarnitines.
Methodology:
o Sample Preparation (from Dried Blood Spot):

o A3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pubmed.ncbi.nlm.nih.gov/18782814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892921/
https://experiments.springernature.com/articles/10.1007/978-1-60761-459-3_2
https://pubmed.ncbi.nlm.nih.gov/20063265/
https://pubmed.ncbi.nlm.nih.gov/36127575/
https://www.benchchem.com/product/b569107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o An extraction solution of methanol containing a mixture of stable isotope-labeled internal
standards (e.g., d3-propionylcarnitine, d6-acetylcarnitine) is added.

o The plate is agitated for 30-60 minutes to elute the acylcarnitines.

o The methanol extract is transferred to a new plate and evaporated to dryness under a
stream of nitrogen.

o Derivatization (Butylation):

[e]

A solution of 3N HCI in n-butanol is added to each well to convert the acylcarnitines to
their butyl esters. This step enhances their performance in mass spectrometry.

[e]

The plate is sealed and incubated at 60-65°C for 15-20 minutes.

(¢]

The butanolic HCl is then evaporated to dryness.

[¢]

The residue is reconstituted in a mobile phase for injection.

e LC-MS/MS Analysis:

o Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) with an
electrospray ionization (ESI) source is used.[12]

o lonization: ESI is used in the positive ion mode.

o Scan Mode: The instrument is typically operated in Precursor lon Scan mode or Multiple
Reaction Monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan looks
for all parent ions that fragment to produce a specific product ion, typically m/z 85 (for
butylated carnitine derivatives).[14] In MRM mode, specific precursor-to-product ion
transitions for each targeted acylcarnitine are monitored for enhanced sensitivity and
specificity.

e Data Analysis:

o The concentration of each acylcarnitine is calculated by comparing the response of the
analyte to the response of its corresponding stable isotope-labeled internal standard.
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Fig. 2: Workflow for Acylcarnitine Profiling by LC-MS/MS.

LCHAD Activity Assay (Spectrophotometric)

The activity of LCHAD can be measured in cell homogenates (e.g., from cultured fibroblasts or
lymphocytes) using a coupled spectrophotometric assay.[6][8]

Objective: To measure the rate of NAD+ reduction by the LCHAD enzyme.

Principle: This assay uses a coupled reaction. The product of the LCHAD reaction, 3-ketoacyl-
CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase. This makes the LCHAD-
catalyzed reaction effectively irreversible and prevents product inhibition, allowing for a more
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accurate measurement of the forward reaction rate. The rate is determined by monitoring the
increase in absorbance at 340 nm, which corresponds to the production of NADH.

Methodology:

e Sample Preparation:

o Cultured skin fibroblasts or isolated lymphocytes are harvested.

o Cells are homogenized in a suitable buffer to release the mitochondrial enzymes.

o Protein concentration of the homogenate is determined.

e Assay Mixture:

o Areaction buffer (e.g., Tris-HCI, pH 8.0) is prepared.

o The following reagents are added to a cuvette:

Reaction buffer

NAD+ (cofactor)

Coenzyme A (for the thiolase reaction)

3-ketoacyl-CoA thiolase (coupling enzyme)

Cell homogenate (source of LCHAD)

¢ Reaction Initiation and Measurement:

o The mixture is pre-incubated at 37°C to reach thermal equilibrium.

o The reaction is initiated by adding the substrate, L-3-Hydroxypalmitoyl-CoA.

o The change in absorbance at 340 nm is immediately monitored over time using a
spectrophotometer.

e Calculation:
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o The rate of NADH production (AA340/min) is calculated from the linear portion of the
reaction curve.

o Using the molar extinction coefficient of NADH (6220 M~—*cm~1), the enzyme activity is
calculated and typically expressed as nmol/min/mg of protein.

Coupled Reaction in Cuvette

L-3-Hydroxypalmitoyl-CoA NAD+
Step 1 Cpupled to Step 1

3-Ketopalmitoyl-CoA NADH bF——-d o |

:

I

I

Step 2 :

I

LCHAD

(from sample) Myristoyl-CoA + Acetyl-CoA

at 340 nm over time

Measure 1 Absorbancej

3-Ketoacyl-CoA Thiolase
(added in excess)

Click to download full resolution via product page
Fig. 3: Coupled Spectrophotometric Assay for LCHAD Activity.

Regulation of the Pathway

The biosynthesis of 3-Hydroxypalmitoylcarnitine, as part of the broader fatty acid oxidation
pathway, is tightly regulated at several key points to match energy supply with demand.

o CPT1 Inhibition: Carnitine palmitoyltransferase | is the rate-limiting step for the entry of long-
chain fatty acids into mitochondria. It is allosterically inhibited by Malonyl-CoA, an
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intermediate in fatty acid synthesis.[15] When glucose levels are high and fatty acid
synthesis is active, high levels of Malonyl-CoA prevent fatty acid oxidation.

o Transcriptional Regulation: The expression of genes encoding fatty acid oxidation enzymes,
including those of the MTP complex, is regulated by transcription factors such as
Peroxisome Proliferator-Activated Receptors (PPARSs).[16] Hormones like glucagon and
thyroid hormone can upregulate their expression, while insulin has an inhibitory effect.[17]

o Feedback Inhibition: The ratios of NADH/NAD+ and Acetyl-CoA/CoA also regulate the beta-
oxidation spiral. High ratios, indicating a high energy state, inhibit the dehydrogenase and

thiolase enzymes, respectively.

Clinical Significance

Defects in the MTP complex are inherited as autosomal recessive disorders.

¢ Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is caused by
mutations in the HADHA gene, affecting the alpha-subunit of MTP.[18] It leads to an isolated
deficiency of the LCHAD enzyme activity.[3]

» Mitochondrial Trifunctional Protein (MTP) Deficiency: This more severe condition can result
from mutations in either the HADHA or HADHB gene and leads to a deficiency of all three
MTP enzyme activities.[3][19]

In both disorders, the block in beta-oxidation leads to the accumulation of long-chain 3-
hydroxyacyl-CoAs, which are then converted to their corresponding acylcarnitines, including 3-
Hydroxypalmitoylcarnitine.[10][11] These metabolites are detectable in blood and urine and
are the primary diagnostic markers.[5] Clinical manifestations include hypoketotic hypoglycemia
(low blood sugar without ketones), lethargy, cardiomyopathy, skeletal myopathy, and
retinopathy.[5][20] Treatment involves a strict diet low in long-chain fatty acids, supplementation
with medium-chain triglycerides (which can bypass the enzymatic block), and avoidance of
fasting.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8370473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1221643/
https://pubmed.ncbi.nlm.nih.gov/11356173/
https://www.ncbi.nlm.nih.gov/gtr/conditions/C3711645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1914631/
https://www.benchchem.com/product/b569107?utm_src=pdf-body
https://www.benchchem.com/product/b569107?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892921/
https://www.ncbi.nlm.nih.gov/books/NBK583531/
https://www.ncbi.nlm.nih.gov/books/NBK583531/
https://pubmed.ncbi.nlm.nih.gov/10229030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813192/
https://www.benchchem.com/product/b569107?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. gclabs.co.kr [gclabs.co.kr]
2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]

3. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic
Approaches - PMC [pmc.ncbi.nlm.nih.gov]

4. Cryo-EM structure of human mitochondrial trifunctional protein - PMC
[pmc.ncbi.nlm.nih.gov]

5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency
- GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. Genetic, biochemical, and clinical spectrum of patients with mitochondrial trifunctional
protein deficiency identified after the introduction of newborn screening in the Netherlands -
PMC [pmc.ncbi.nim.nih.gov]

7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA
Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

8. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain
3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nim.nih.gov]

9. Determination of the reference range of endogenous plasma carnitines in healthy adults -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency -
PMC [pmc.ncbi.nim.nih.gov]

11. EFFECT OF FEEDING, EXERCISE AND GENOTYPE ON PLASMA 3-
HYDROXYACYLCARNITINES IN CHILDREN WITH LCHAD DEFICIENCY - PMC
[pmc.ncbi.nlm.nih.gov]

12. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry |
Springer Nature Experiments [experiments.springernature.com]

13. Acylcarnitine analysis by tandem mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the
Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Regulation of the long-chain carnitine acyltransferases - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.gclabs.co.kr/BoardFiles/7e204058-1058-405d-8db2-bab22cab3a23.pdf
https://en.wikipedia.org/wiki/Mitochondrial_trifunctional_protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142257/
https://www.ncbi.nlm.nih.gov/books/NBK583531/
https://www.ncbi.nlm.nih.gov/books/NBK583531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9546250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9546250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9546250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10531771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10531771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6053800/
https://pubmed.ncbi.nlm.nih.gov/18782814/
https://pubmed.ncbi.nlm.nih.gov/18782814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2813192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892921/
https://experiments.springernature.com/articles/10.1007/978-1-60761-459-3_2
https://experiments.springernature.com/articles/10.1007/978-1-60761-459-3_2
https://pubmed.ncbi.nlm.nih.gov/20063265/
https://pubmed.ncbi.nlm.nih.gov/20063265/
https://pubmed.ncbi.nlm.nih.gov/36127575/
https://pubmed.ncbi.nlm.nih.gov/36127575/
https://pubmed.ncbi.nlm.nih.gov/36127575/
https://pubmed.ncbi.nlm.nih.gov/8370473/
https://pubmed.ncbi.nlm.nih.gov/8370473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 16. Long-chain fatty acids regulate liver carnitine palmitoyltransferase | gene (L-CPT I)
expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-
independent pathway - PMC [pmc.ncbi.nim.nih.gov]

e 17. Regulation of liver carnitine palmitoyltransferase | gene expression by hormones and
fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

» 18. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry
(GTR) - NCBI [ncbi.nim.nih.gov]

e 19. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of
the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed
[pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [3-Hydroxypalmitoylcarnitine biosynthesis pathway].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569107#3-hydroxypalmitoylcarnitine-biosynthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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